molecular formula C11H11NO4 B8503272 4-(5-Methyl-2-oxooxazolidin-3-yl)benzoic acid

4-(5-Methyl-2-oxooxazolidin-3-yl)benzoic acid

Cat. No. B8503272
M. Wt: 221.21 g/mol
InChI Key: UYJXXSWGMSRZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-2-oxooxazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-2-oxooxazolidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-2-oxooxazolidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Methyl-2-oxooxazolidin-3-yl)benzoic acid

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-(5-methyl-2-oxo-1,3-oxazolidin-3-yl)benzoic acid

InChI

InChI=1S/C11H11NO4/c1-7-6-12(11(15)16-7)9-4-2-8(3-5-9)10(13)14/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

UYJXXSWGMSRZQE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-amino-2-propanol (1.4 g), diethyl carbonate (2.4 mL) and potassium carbonate (500 mg) was stirred at 150° C. for 3 hr. After cooling, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated to give 5-methyloxazolidin-2-one (1.9 g). To a mixture of ethyl 4-iodobenzoate (3.2 mL), 5-methyloxazolidin-2-one (1.9 g), potassium carbonate (8 g) and copper (I) iodide (720 mg) were added toluene (20 mL) and N,N′-dimethylethylenediamine (800 μL), and the mixture was refluxed for 3 hr. After cooling, water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was dissolved in methanol (20 mL) and 1,4-dioxane (20 mL), 1N aqueous sodium hydroxide solution (40 mL) was added, and the mixture was stirred at room temperature for 3 hr. 1N hydrochloric acid (40 mL) was added, and the mixture was extracted with chloroform. The solvent was evaporated to give the title compound (3.9 g).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
800 μL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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